N-Me-D-Thr-OMe.HCl
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Overview
Description
N-Methyl-D-threonine methyl ester hydrochloride is a chemical compound with the molecular formula C6H13NO3·HCl. It is a derivative of threonine, an essential amino acid, and is commonly used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-D-threonine methyl ester hydrochloride typically involves the protection of the amino group of threonine, followed by methylation and esterification. One common method involves the use of diboronic acid anhydride-catalyzed dehydrative amidation to produce N-protected serine- and threonine-derived Weinreb amides . The reaction conditions often include the use of coupling reagents such as EDCI, HBTU, HATU, CDI, and T3P .
Industrial Production Methods
Industrial production of N-Methyl-D-threonine methyl ester hydrochloride may involve large-scale liquid-phase peptide synthesis. This method is scalable and can produce the target compound with a high yield . The process typically includes deblocking and oxidative cyclization steps to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-D-threonine methyl ester hydrochloride undergoes various chemical reactions, including substitution, oxidation, and reduction.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve the use of strong acids to convert the hydroxyl group into a better leaving group.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
N-Methyl-D-threonine methyl ester hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a chiral building block for the synthesis of complex molecules and natural products . In medicinal chemistry, it is used in the development of peptide-based drugs and as a reference standard in pharmaceutical testing .
Mechanism of Action
The mechanism of action of N-Methyl-D-threonine methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. As a derivative of threonine, it can participate in various biochemical processes, including protein synthesis and enzyme catalysis. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-L-threonine methyl ester hydrochloride: Similar in structure but differs in the stereochemistry of the threonine residue.
Methyl L-threoninate hydrochloride: Another threonine derivative with similar applications.
Uniqueness
N-Methyl-D-threonine methyl ester hydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it particularly valuable in chiral synthesis and as a research tool in studying stereochemical effects in biochemical processes.
Properties
Molecular Formula |
C6H14ClNO3 |
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Molecular Weight |
183.63 g/mol |
IUPAC Name |
methyl (2R,3R)-3-hydroxy-2-(methylamino)butanoate;hydrochloride |
InChI |
InChI=1S/C6H13NO3.ClH/c1-4(8)5(7-2)6(9)10-3;/h4-5,7-8H,1-3H3;1H/t4-,5-;/m1./s1 |
InChI Key |
GSJUJOLNAGXODU-TYSVMGFPSA-N |
Isomeric SMILES |
C[C@H]([C@H](C(=O)OC)NC)O.Cl |
Canonical SMILES |
CC(C(C(=O)OC)NC)O.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.